ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. The starting materials may include ethyl imidazole-5-carboxylate, 6-fluoropyridine-3-amine, and butyl bromide. The synthetic route may involve:
Nucleophilic substitution: Reacting ethyl imidazole-5-carboxylate with butyl bromide in the presence of a base such as potassium carbonate to form ethyl 2-butylimidazole-5-carboxylate.
Amidation: Coupling ethyl 2-butylimidazole-5-carboxylate with 6-fluoropyridine-3-amine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-butyl-4-(6-chloropyridine-3-amido)-1H-imidazole-5-carboxylate
- Ethyl 2-butyl-4-(6-bromopyridine-3-amido)-1H-imidazole-5-carboxylate
- Ethyl 2-butyl-4-(6-methylpyridine-3-amido)-1H-imidazole-5-carboxylate
Uniqueness
Ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
ethyl 2-butyl-4-[(6-fluoropyridine-3-carbonyl)amino]-1H-imidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-3-5-6-12-19-13(16(23)24-4-2)14(20-12)21-15(22)10-7-8-11(17)18-9-10/h7-9H,3-6H2,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYWEXCUGRWHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)C(=O)OCC)NC(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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